![molecular formula C12H12N2O2 B1341493 N-(4-Aminophenyl)-5-methyl-3-furamide CAS No. 887358-45-4](/img/structure/B1341493.png)
N-(4-Aminophenyl)-5-methyl-3-furamide
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Description
Molecular Structure Analysis
The molecular structure of a compound similar to “N-(4-Aminophenyl)-5-methyl-3-furamide”, namely “4-(3-aminophenyl)benzonitrile”, has been studied using Density Functional Theory . The complete assignments have been performed based on experimental data and potential energy distribution (PED) of the vibrational modes .Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-Aminophenyl)-5-methyl-3-furamide” are not available, similar compounds have been involved in various reactions. For instance, a series of novel 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents .Scientific Research Applications
Overview of Research Applications
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Impact of Methylglyoxal in Foods
Methylglyoxal, a by-product of sugar degradation, has been studied for its formation, transformation, and effects in foods. The research emphasizes the need for further investigation into the absorption, metabolism, and toxicology of dietary adducts, which could inform strategies for controlling similar compounds in food processing and their health implications (Zheng et al., 2020).
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The chemistry, biochemistry, and safety of acrylamide, particularly its formation in food and its toxicological profile, provide a framework for studying the safety, regulatory, and health implications of similar chemical compounds in consumer products (Friedman, 2003).
properties
IUPAC Name |
N-(4-aminophenyl)-5-methylfuran-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-6-9(7-16-8)12(15)14-11-4-2-10(13)3-5-11/h2-7H,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTHXYNNQOQQPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)NC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589564 |
Source
|
Record name | N-(4-Aminophenyl)-5-methylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Aminophenyl)-5-methyl-3-furamide | |
CAS RN |
887358-45-4 |
Source
|
Record name | N-(4-Aminophenyl)-5-methylfuran-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20589564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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